Regioisomeric Differentiation: 4-ylmethyl vs. 3-ylmethyl Linker Position Defines Distinct Pharmacophoric Profiles
In SAR campaigns, the piperidine ring's substitution position is a critical determinant of target engagement. The target compound CAS 1185307-16-7 features a 4-ylmethyl linkage, whereas its closest regioisomer, CAS 1185319-57-6, employs a 3-ylmethyl linkage . Literature on piperidine-based monoamine re-uptake inhibitors demonstrates that shifting the attachment point from the 4-position to the 3-position significantly alters inhibitor potency and transporter selectivity profiles [1]. This positional isomerism translates into non-interchangeable biological activity, as the spatial orientation of the thiophene acetamide side chain differs between the two compounds.
| Evidence Dimension | Piperidine substitution position (regioisomerism) |
|---|---|
| Target Compound Data | 4-ylmethyl (piperidine substitution at the 4-position via a methylene bridge); CAS 1185307-16-7; mol. wt. 274.81 |
| Comparator Or Baseline | 3-ylmethyl analog; CAS 1185319-57-6; mol. wt. 274.81 |
| Quantified Difference | Identical molecular formula and weight, but structurally distinct 3D conformations leading to divergent biological activity; quantitative SAR data for this exact pair are not publicly available, but the class-level principle is well-established in piperidine-based CNS inhibitor patents. |
| Conditions | Piperidine-containing monoamine re-uptake inhibitor patent families (e.g., US2004/0198770, WO2003/084939) establish 4-position substitution as a critical pharmacophoric feature. |
Why This Matters
Selecting the correct regioisomer is essential for maintaining SAR consistency; using the 3-ylmethyl analog will produce a different lead series with potentially altered target affinity and selectivity.
- [1] Neurosearch A/S. Piperidine derivatives as neurotransmitter re-uptake inhibitors. US Patent Application US2004/0198770 (or equivalent WO03/084939). View Source
